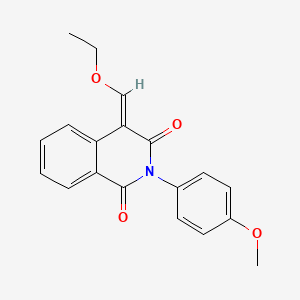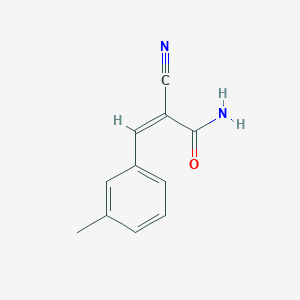![molecular formula C9H12ClNO2S B7459714 N-[(2-chlorophenyl)methyl]ethanesulfonamide](/img/structure/B7459714.png)
N-[(2-chlorophenyl)methyl]ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-chlorophenyl)methyl]ethanesulfonamide, also known as Tolylsulfonylmethylisothiourea, is a chemical compound with a molecular formula of C9H10ClNO2S. It is a white crystalline powder that is commonly used in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in the field of medicine and research.
Mecanismo De Acción
The mechanism of action of N-[(2-chlorophenyl)methyl]ethanesulfonamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as carbonic anhydrase and tyrosinase. This inhibition can lead to changes in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects:
N-[(2-chlorophenyl)methyl]ethanesulfonamide has been found to have various biochemical and physiological effects on the body. It has been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for conditions such as arthritis and pain. It has also been found to have anti-tumor properties, making it a potential treatment for cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2-chlorophenyl)methyl]ethanesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. It has also been found to have low toxicity levels, making it safe for use in lab experiments. However, one limitation of this compound is that it has a short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of N-[(2-chlorophenyl)methyl]ethanesulfonamide. One area of research is the study of its potential as a treatment for cancer. Another area of research is the study of its effects on the immune system. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine and research.
In conclusion, N-[(2-chlorophenyl)methyl]ethanesulfonamide is a valuable compound in scientific research. Its synthesis method is efficient and reliable, and it has various biochemical and physiological effects on the body. Its potential applications in medicine and research make it an important area of study for future research.
Métodos De Síntesis
The synthesis of N-[(2-chlorophenyl)methyl]ethanesulfonamide involves the reaction of 2-chlorobenzaldehyde with thiourea in the presence of sodium hydroxide. The resulting product is then treated with chloroacetic acid to form the final product. This method has been widely used in the production of N-[(2-chlorophenyl)methyl]ethanesulfonamide and has been found to be efficient and reliable.
Aplicaciones Científicas De Investigación
N-[(2-chlorophenyl)methyl]ethanesulfonamide has been extensively studied for its scientific research applications. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in the field of medicine and research. It has been used in the study of the nervous system, cardiovascular system, and immune system.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-2-14(12,13)11-7-8-5-3-4-6-9(8)10/h3-6,11H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSSEZRCSYTWAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]ethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459647.png)
![5-chloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459655.png)
![5-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7459660.png)

![1-(2-ethylpyrazol-3-yl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]ethanamine](/img/structure/B7459677.png)

![4-[(3,5-dibromo-2-hydroxybenzyl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B7459680.png)
![1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B7459687.png)
![ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B7459692.png)

![N-[(4-fluorophenyl)methyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7459702.png)

![2-[2-[(5-Chlorothiophene-2-carbonyl)amino]-1,3-thiazol-5-yl]acetic acid](/img/structure/B7459722.png)
